2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide
Description
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroaniline, and a cyclopropylacetamide moiety. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-9-8-13(10-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKJBAPRQXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride to form the intermediate 3,4-dichloro-N-(benzenesulfonyl)aniline. This intermediate is then reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group or even to a benzene group.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzenesulfinyl or benzene derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, inhibiting their activity. The dichloroaniline moiety may enhance the compound’s binding affinity and specificity. The cyclopropylacetamide group can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-3,4-dichloroaniline
- N-cyclopropylacetamide
- Benzenesulfonamide derivatives
Uniqueness
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
